molecular formula C7H10N4 B1311413 3,4-Diaminobenzimidamide CAS No. 68827-43-0

3,4-Diaminobenzimidamide

Cat. No. B1311413
CAS RN: 68827-43-0
M. Wt: 150.18 g/mol
InChI Key: YQQCEOMFCLGSTF-UHFFFAOYSA-N
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Description

3,4-Diaminobenzimidamide is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is a white to brown powder or crystals .


Molecular Structure Analysis

The IUPAC name for 3,4-Diaminobenzimidamide is 3,4-diaminobenzenecarboximidamide . The InChI code is 1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) .


Physical And Chemical Properties Analysis

3,4-Diaminobenzimidamide is a white to brown powder or crystals .

Scientific Research Applications

Potassium Channel Blocker

3,4-Diaminopyridine, a compound structurally similar to 3,4-Diaminobenzimidamide, has been identified as a potent potassium channel blocker. It exhibits high efficacy in blocking potassium channels of squid axon membranes, with a dissociation constant significantly lower than its analog, 4-aminopyridine. This makes it a valuable tool for studying membrane ionic channels (Kirsch & Narahashi, 1978).

Stability and Degradation Studies

Research has also focused on understanding the stability and degradation of 3,4-Diaminopyridine. Studies conducted on its ionised and non-ionised forms have demonstrated different pathways of degradation under oxidative stress, highlighting the relative stability of its salt species. This research is critical for developing stable pharmaceutical formulations of the compound (Raust et al., 2007).

Treatment of Neuromuscular Disorders

The efficacy of 3,4-Diaminopyridine in treating neuromuscular disorders like Lambert-Eaton syndrome has been documented. It has shown promising results in ameliorating neuromuscular and autonomic nervous system disorders without severe side effects (Lundh, Nilsson, & Rosén, 1984).

Enhancement of Brain Motor Activity

In patients with Multiple Sclerosis (MS), 3,4-Diaminopyridine has been shown to enhance brain motor activity. This is possibly due to its role in potentiating synaptic transmission, suggesting its potential therapeutic benefits in neurodegenerative conditions (Mainero et al., 2004).

Corrosion Inhibition

Another interesting application of a similar compound, 3,4-diaminobenzonitrile, is in the field of corrosion science. It has been studied for its efficiency in inhibiting steel corrosion, providing insights into its potential industrial applications (Sığırcık, Tüken, & Erbil, 2016).

Bioimaging

In the realm of bioimaging, derivatives of diaminobenzimidamide-like compounds havebeen used to develop fluorescent indicators for nitric oxide (NO). These indicators, based on the rhodamine chromophore, provide a sensitive method for detecting and imaging NO in biological applications, with improved features like high fluorescence quantum yield and minimal pH sensitivity (Kojima et al., 2001).

Photoinduced Optical Anisotropy

Research in the field of polymer science has explored the use of diaminobenzene derivatives in creating photochromic materials. These materials exhibit photoinduced optical anisotropy, making them useful for applications in photonic devices and light-responsive materials (Schab-Balcerzak, Sapich, & Stumpe, 2005).

Chemical Protein Synthesis

The compound 3,4-diaminobenzoic acid, similar to 3,4-Diaminobenzimidamide, has been used in facilitating the synthesis of peptide thioesters, which are crucial for chemical protein synthesis. This application underscores the role of such compounds in peptide chemistry and protein engineering (Mannuthodikayil et al., 2019).

Safety And Hazards

The safety information for 3,4-Diaminobenzimidamide includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3,4-diaminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQCEOMFCLGSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450357
Record name 3,4-Diaminobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzimidamide

CAS RN

68827-43-0
Record name 3,4-Diaminobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Stolić, HČ Paljetak, M Perić, M Matijašić… - European journal of …, 2015 - Elsevier
Current antibacterial chemotherapeutics are facing an alarming increase in bacterial resistance pressuring the search for novel agents that would expand the available therapeutic …
Number of citations: 30 www.sciencedirect.com
AA Aly, S Brase, MAM Gomaa - Arkivoc, 2018 - arkat-usa.org
The reactivity of amidines makes them valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance, for functional materials, for organo-catalysts and as …
Number of citations: 42 www.arkat-usa.org
J Green - 2014 - scholarworks.gsu.edu
A series of combilexin-like monoamidines has been synthesized by linking an intercalative unit with the DNA minor groove binder DB 818 via “Click chemistry.” DB 818 is a dicationic …
Number of citations: 5 scholarworks.gsu.edu
AB Popov, I Stolić, L Krstulović, MC Taylor… - European Journal of …, 2019 - Elsevier
The novel benzimidazol-2-yl-fur-5-yl-(1,2,3)-triazolyl dimeric series with aliphatic and aromatic central linkers was successfully prepared with the aim of assessing binding affinity to DNA/…
Number of citations: 17 www.sciencedirect.com

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